molecular formula C9H13Br B2411759 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane CAS No. 2138001-03-1

6-(Bromomethyl)tricyclo[3.2.1.02,4]octane

Cat. No.: B2411759
CAS No.: 2138001-03-1
M. Wt: 201.107
InChI Key: DOFZHJPKLUBFRU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)tricyclo[32102,4]octane is a complex organic compound with the molecular formula C9H13Br It is characterized by a tricyclic structure, which includes three interconnected rings, and a bromomethyl group attached to one of the carbon atoms

Scientific Research Applications

6-(Bromomethyl)tricyclo[3.2.1.02,4]octane has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the efficient construction of the tricyclic framework characteristic of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)tricyclo[3.2.1.02,4]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine for electrophilic addition reactions , and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane involves its interaction with molecular targets through its bromomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tricyclic structure of the compound also plays a role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.1.02,4]octane: A similar compound without the bromomethyl group.

    Bicyclo[3.2.1]octane: A related compound with a simpler bicyclic structure.

    6-Methyltricyclo[3.2.1.02,4]octane: A compound with a methyl group instead of a bromomethyl group.

Uniqueness

6-(Bromomethyl)tricyclo[321The tricyclic structure also contributes to its unique chemical and physical properties .

Properties

IUPAC Name

6-(bromomethyl)tricyclo[3.2.1.02,4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFZHJPKLUBFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CBr)C3C2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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